2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
2-{[5-(4-Chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a 4-chlorobenzenesulfonyl group at position 5 and a thioacetamide moiety at position 2. The N-substituent of the acetamide is a 3,5-dimethylphenyl group. Structural determination of such compounds typically relies on X-ray crystallography, with programs like SHELX being widely used for refinement and analysis .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-12-7-13(2)9-15(8-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-5-3-14(21)4-6-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGPRVUYYTYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
A critical structural analog is N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide (), which differs in two key regions:
Aryl Group (N-Substituent): The target compound has a 3,5-dimethylphenyl group, whereas the analog features a 3,5-dimethoxyphenyl group.
Sulfonyl Substituent: The target compound’s 4-chlorobenzenesulfonyl group is replaced with a 4-ethylbenzenesulfonyl group in the analog.
Table 1: Structural and Hypothetical Property Comparison
Impact of Substituents:
- Methyl vs. Methoxy Groups: The 3,5-dimethylphenyl group in the target compound likely enhances membrane permeability due to higher lipophilicity, whereas the 3,5-dimethoxyphenyl analog may exhibit better aqueous solubility due to the polar methoxy groups.
- Chlorine vs. In contrast, the 4-ethyl group in the analog contributes steric bulk without significant electronic effects.
Research Findings and Methodological Considerations
While direct pharmacological data for the target compound are unavailable in the provided evidence, crystallographic studies using SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving molecular conformations and intermolecular interactions in such compounds . For example:
- The pyrimidinone core’s planarity and hydrogen-bonding capacity (via the 6-oxo group) are likely conserved across analogs, influencing binding to biological targets.
- Substituent variations (e.g., chloro vs. ethyl) may alter binding pocket compatibility in enzyme targets, such as sulfonamide-sensitive carbonic anhydrases or kinase domains.
Biological Activity
The compound 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, including antibacterial, anticancer, and enzyme inhibitory activities, drawing from diverse research studies.
Chemical Structure
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN3O3S
- Molecular Weight : 367.85 g/mol
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar compounds containing the 4-chlorobenzenesulfonyl moiety. For instance, derivatives demonstrated significant activity against various gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The synthesized compounds exhibited moderate to strong antibacterial efficacy, with some achieving submicromolar activity against methicillin-resistant strains .
| Compound | Activity Against S. aureus | Activity Against B. subtilis |
|---|---|---|
| Compound A | Strong | Moderate |
| Compound B | Moderate | Strong |
| Target Compound | Potentially strong | Needs further study |
Anticancer Activity
The anticancer potential of this class of compounds has been explored through various assays. Compounds similar to the target molecule have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies indicated that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been investigated. Notably, it has been linked to inhibition of acetylcholinesterase (AChE) and urease, which are significant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The inhibition profiles suggest that modifications in the chemical structure can enhance or reduce enzyme affinity .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15 |
| Urease | Non-competitive | 25 |
Case Studies
- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that modifications in the sulfonyl group significantly influenced antibacterial activity. The target compound's structural similarity suggests it may exhibit comparable or enhanced activity against resistant bacterial strains .
- Cytotoxicity Assessment : In a study evaluating various acetamide derivatives for anticancer properties, the target compound was included in a broader screening process that identified several promising candidates with selective toxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
